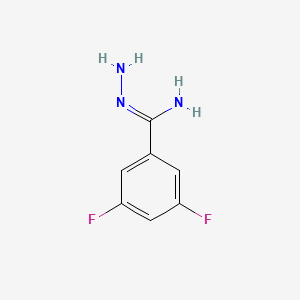

N-amino-3,5-difluorobenzene-1-carboximidamide

Description

N-amino-3,5-difluorobenzene-1-carboximidamide (CAS 1803588-95-5) is a fluorinated aromatic compound with the molecular formula C₇H₉Cl₂F₂N₃ in its dihydrochloride form . Its structure features a benzenering substituted with amino (-NH₂) and carboximidamide (-C(=NH)NH₂) groups at positions 1 and 3,5-difluoro substitutions. However, detailed mechanistic studies or clinical applications remain sparse in publicly available literature.

Properties

IUPAC Name |

N'-amino-3,5-difluorobenzenecarboximidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F2N3/c8-5-1-4(7(10)12-11)2-6(9)3-5/h1-3H,11H2,(H2,10,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITSXIVGDMJDGQP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C=C1F)F)C(=NN)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=C(C=C(C=C1F)F)/C(=N/N)/N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-amino-3,5-difluorobenzene-1-carboximidamide is a chemical compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a molecular formula of and a molar mass of approximately 179.15 g/mol. The compound features a benzene ring substituted with two fluorine atoms and an amino group, along with a carboximidamide functional group, which enhances its reactivity and potential biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound may modulate the activity of enzymes or receptors, leading to various physiological effects.

Potential Mechanisms Include:

- Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.

- Receptor Modulation: It could interact with receptors that regulate cellular signaling pathways.

Biological Activities

Research indicates that this compound may exhibit several biological activities:

- Anticancer Properties: Preliminary studies suggest that the compound may inhibit the growth of cancer cells. For instance, compounds with similar structures have shown effectiveness against various cancer types, including ovarian and lung cancers .

- Antimicrobial Activity: There is ongoing research into the antimicrobial properties of this compound, which could make it valuable in treating infections.

- Immunomodulatory Effects: Some studies have indicated potential roles in modulating immune responses, which could be beneficial in cancer immunotherapy .

Research Findings and Case Studies

Recent studies have explored the biological activity of compounds related to this compound. Below are notable findings:

Scientific Research Applications

N-amino-3,5-difluorobenzene-1-carboximidamide (CAS# 1251448-70-0) is a research chemical . Information regarding specific applications of this compound is limited; however, research indicates potential uses for related compounds in medicinal chemistry and other scientific fields .

Pharmaceutical Research

- Nitrogen-containing Molecules Nitrogen-containing heterocyclic compounds exhibit a wide range of pharmacological activities, including anticancer, anti-HIV, antimalarial, anti-tubercular, anti-microbial, and antidiabetic activities .

- Anti-tubercular Activity Some synthesized compounds with a 1,2,3-triazole linker have been screened for anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain . For example, a compound bearing a 4-nitro group showed significant anti-tubercular activity with a MIC value of 2.44 μM against M.tb H37Rv and displayed non-toxic characteristics against VERO cell lines .

- Anti-inflammatory Activity Some nitrogen-containing molecules have demonstrated anti-inflammatory activity. One such molecule with a para-methylphenyl moiety at N1 and para-chlorophenyl at the C4 position of the β-lactam ring showed the most significant activity with a 19.8 anti-inflammatory ratio (IC 50-NO release = 6.24 μM and IC 50-cell viability = 123.47 μM) .

Comparison with Similar Compounds

4-(Dimethylamino)-3,5-difluorobenzene-1-carboximidamide

4-Amino-3,5-difluorobenzene-1-carboximidamide Dihydrochloride

- Molecular Formula : C₇H₉Cl₂F₂N₃ .

- Key Differences : The dihydrochloride salt form improves aqueous solubility and stability compared to the free base. This is critical for formulation in drug delivery systems.

Functional Analogs in Agrochemicals

Several difluorobenzene derivatives serve as pesticides, highlighting structural similarities and divergences in bioactivity:

Contrast with N-amino-3,5-difluorobenzene-1-carboximidamide:

- The agrochemical analogs feature urea or sulfonamide linkages instead of carboximidamide groups, which are critical for insect chitin synthesis inhibition.

- The absence of trifluoromethyl or pyridinyl groups in this compound may limit its pesticidal activity but could enhance selectivity in other biological targets .

Preparation Methods

Reduction of 3,5-Difluoronitroaniline to 3,5-Difluorobenzene-1,2-diamine (Key Intermediate)

One of the essential steps toward synthesizing N-amino-3,5-difluorobenzene-1-carboximidamide involves the preparation of 3,5-difluorobenzene-1,2-diamine, which serves as a precursor.

These methods demonstrate classical nitro group reduction strategies, either via metal-acid reduction or catalytic hydrogenation, to obtain the diamine intermediate critical for amidine formation.

Formation of the Amidino Group (Conversion to N-amino Carboximidamide)

The amidine functional group can be introduced by reaction of the diamine intermediate with appropriate reagents such as carboximidates or carbamimidoyl reagents.

General Approach:

Reaction of 3,5-difluorobenzene-1,2-diamine with carboximidate derivatives or amidine precursors under controlled conditions leads to the formation of the carboximidamide moiety.Example from Literature:

In related synthetic schemes, guanidinium intermediates are formed by reaction of amines with 1H-pyrazole-1-carboximidate hydrochloride in the presence of bases like N,N-diisopropylethylamine (DIEA) in acetonitrile. Although this example involves a different aromatic system, the methodology is applicable for amidine formation on fluorinated aromatic amines.

Alternative Synthetic Routes Involving Sodium Bisulfite and Aldehydes

- A method involving the reaction of 1,2-diamino-3,5-difluorobenzene with aldehydes in the presence of sodium bisulfite in N,N-dimethylacetamide at 120°C for 21 hours has been reported. This yields benzoimidazole derivatives, indicating that amidine formation can be coupled with ring closure under these conditions.

Summary of Key Reaction Conditions and Yields

Analytical and Characterization Data

- The diamine intermediate and final amidine compounds are typically characterized by NMR spectroscopy, melting point determination, and chromatographic purity assessments.

- For example, 3,5-difluorobenzene-1,2-diamine was isolated as brown crystals with melting point 55-57°C and Rf 0.86 in TLC analysis.

- Amidines prepared via guanidinium intermediates have been confirmed by NMR and mass spectrometry in related studies.

Research Findings and Practical Considerations

- Reduction of nitro precursors to diamines is a reliable and scalable approach, with catalytic hydrogenation preferred for cleaner reactions.

- Amidination via reaction with carboximidates or pyrazole-based reagents allows selective formation of the amidine group.

- Reaction conditions such as temperature, solvent choice, and base presence significantly affect yields and purity.

- Sodium bisulfite-mediated reactions with aldehydes offer routes to heterocyclic amidine derivatives, expanding the utility of the diamine intermediate.

- The overall synthetic strategy is modular, allowing for functional group tolerance and adaptation to related fluorinated aromatic systems.

Q & A

Basic Research Questions

Q. What spectroscopic and computational methods are recommended for characterizing N-amino-3,5-difluorobenzene-1-carboximidamide?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use ¹H, ¹³C, and ¹⁹F NMR to confirm the positions of fluorine atoms and the carboximidamide group. Compare chemical shifts with structurally similar fluorinated compounds (e.g., 3,5-Difluorobenzylamine in ).

- Fourier-Transform Infrared Spectroscopy (FTIR) : Identify functional groups (e.g., N-H stretches in the amidine moiety at ~3300 cm⁻¹ and C-F vibrations near 1200 cm⁻¹).

- Mass Spectrometry (MS) : Confirm molecular weight and fragmentation patterns using high-resolution MS.

- Density Functional Theory (DFT) : Optimize molecular geometry and calculate vibrational frequencies for comparison with experimental data ( ).

Q. How can molecular docking tools predict the binding interactions of this compound with biological targets?

- Methodological Answer :

- AutoDock Vina : Use this software for efficient docking due to its improved scoring function and multithreading capabilities. Preprocess the compound with Open Babel to generate 3D coordinates and assign partial charges ( ).

- Grid Parameterization : Define the binding site using co-crystallized ligands from Protein Data Bank (PDB) structures.

- Validation : Compare docking poses with known inhibitors of similar amidine-containing compounds (e.g., pyrazole carboximidamides in ).

Advanced Research Questions

Q. What strategies resolve discrepancies between computational binding predictions and experimental inhibition assays?

- Methodological Answer :

- Triangulation : Cross-validate docking results with molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility ( ).

- Experimental Adjustments : Test assay conditions (e.g., pH, ionic strength) to ensure compatibility with the compound’s solubility.

- Data Analysis : Apply statistical methods (e.g., Bland-Altman plots) to quantify systematic biases between computational and experimental IC₅₀ values ( ).

Q. How do fluorine substituents influence the electronic properties and reactivity of this compound?

- Methodological Answer :

- DFT Calculations : Use hybrid functionals (e.g., B3LYP) to analyze electron-withdrawing effects of fluorine atoms on the benzene ring. Compare frontier molecular orbitals (HOMO/LUMO) with non-fluorinated analogs ( ).

- Synthetic Probes : Introduce fluorine at alternative positions (e.g., 2,4-difluoro) and compare reaction kinetics in nucleophilic substitution reactions ().

Q. What are the challenges in synthesizing this compound, and how can they be addressed?

- Methodological Answer :

- Synthetic Route : Start with 3,5-difluorobenzonitrile. Convert the nitrile to an amidine using Pinner reaction conditions (NH₃/EtOH/HCl), followed by purification via recrystallization or HPLC.

- Fluorination Control : Monitor reaction temperatures to avoid defluorination. Use ¹⁹F NMR to track intermediates ( ).

- Yield Optimization : Screen catalysts (e.g., ZnCl₂) and solvents (e.g., DMF) to improve amidine formation efficiency ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.